molecular formula C18H20N4O2S B6965954 N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide

N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B6965954
M. Wt: 356.4 g/mol
InChI Key: DEZREKCUPUDHJT-UHFFFAOYSA-N
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Description

N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including pyrimidine, piperidine, and thiophene. These structures are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the cyclopropylpyrimidine and piperidine rings, followed by their coupling with thiophene-3-carboxamide. Common synthetic methods include:

    Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

    Amidation Reactions: Coupling of piperidine with thiophene-3-carboxylic acid derivatives under amidation conditions.

    Condensation Reactions: Combining the cyclopropylpyrimidine with the piperidine-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the compound’s reactivity.

    Substitution: Replacement of functional groups within the molecule, which can modify its properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-2-carboxamide
  • N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]furan-3-carboxamide

Uniqueness

N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. Its specific arrangement of functional groups and ring systems may result in unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(2-cyclopropylpyrimidine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-17(13-6-10-25-11-13)20-14-4-8-22(9-5-14)18(24)15-3-7-19-16(21-15)12-1-2-12/h3,6-7,10-12,14H,1-2,4-5,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZREKCUPUDHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)C(=O)N3CCC(CC3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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